Ceramide NG

説明

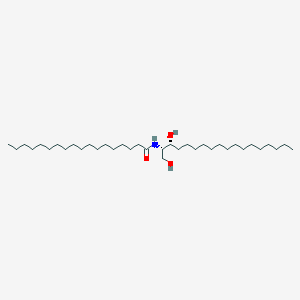

Structure

2D Structure

特性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTJQXAANJHSCE-OIDHKYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177594 | |

| Record name | Ceramide 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-80-5 | |

| Record name | N-Stearoyl dihydrosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceramide NG | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceramide 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYL DIHYDROSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cer(d18:0/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of C18 Dihydroceramide

De Novo Synthesis Pathway of Dihydroceramide (B1258172)

The de novo synthesis of sphingolipids commences with the condensation of L-serine and a fatty acyl-CoA, followed by subsequent modifications to yield dihydroceramide frontiersin.orgnih.govnih.govapsnet.orgnih.gov. This pathway is a key source of cellular dihydroceramide and ceramide nih.govresearchgate.net.

Serine Palmitoyltransferase (SPT) in Initial Condensation

The initiating and rate-limiting step of the de novo sphingolipid synthesis pathway is catalyzed by Serine Palmitoyltransferase (SPT) frontiersin.orgnih.govapsnet.orgnih.govresearchgate.netlife-science-alliance.org. SPT is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that catalyzes the condensation of L-serine and palmitoyl-CoA (a C16 fatty acyl-CoA) frontiersin.orgnih.govnih.govapsnet.orgnih.govresearchgate.netlife-science-alliance.org. This reaction results in the formation of 3-ketosphinganine (also known as 3-ketodihydrosphingosine), the first committed intermediate in the pathway frontiersin.orgnih.govnih.govapsnet.orgnih.govresearchgate.netlife-science-alliance.org. Mammalian SPT is a membrane-bound heterodimer typically composed of two subunits, SPTLC1 and SPTLC2, with SPTLC2 often considered the catalytic subunit nih.govnih.govlife-science-alliance.org. A third subunit, SPTLC3, has also been identified nih.govnih.gov. The active site of SPT is thought to reside at the heterodimeric interface nih.gov.

3-Ketosphinganine Reductase Activity

Immediately following its synthesis, 3-ketosphinganine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) frontiersin.orgapsnet.orgnih.govresearchgate.netnih.gov. This reaction is catalyzed by the NADPH-dependent enzyme 3-ketosphinganine reductase (also known as 3-ketodihydrosphingosine reductase or KDSR) frontiersin.orgapsnet.orgnih.govresearchgate.netnih.govebi.ac.ukontosight.aiebi.ac.ukfrontiersin.orgresearchgate.netwikipedia.org. This reduction step is crucial for the progression of the de novo synthesis pathway towards the formation of dihydroceramide ontosight.ai.

(Dihydro)Ceramide Synthase (CerS) Activity and Isoform Specificity

The penultimate step in the de novo synthesis of dihydroceramide is the N-acylation of sphinganine frontiersin.orgresearchgate.netnih.govmetabolon.comresearchgate.netnih.govresearchgate.net. This reaction, catalyzed by a family of enzymes known as (dihydro)ceramide synthases (CerS), involves the formation of an amide bond between the amino group of sphinganine and a fatty acyl-CoA frontiersin.orgresearchgate.netnih.govmetabolon.comresearchgate.netnih.govresearchgate.netbiorxiv.org. Mammals express six distinct CerS isoforms, designated CerS1 through CerS6 researchgate.netmetabolon.comnih.govresearchgate.netbiorxiv.orgfrontiersin.orgresearchgate.net. Each CerS isoform exhibits a characteristic, though sometimes overlapping, specificity for the chain length of the fatty acyl-CoA substrate researchgate.netnih.govresearchgate.netbiorxiv.orgfrontiersin.orgresearchgate.netmdpi.com. This specificity dictates the acyl chain length of the resulting dihydroceramide and, subsequently, the ceramide species produced researchgate.netnih.govresearchgate.netbiorxiv.org.

Ceramide synthase 1 (CerS1) demonstrates a high selectivity towards stearoyl-CoA (octadecanoyl-CoA; C18:0-CoA) as the acyl donor nih.govresearchgate.netbiorxiv.orgfrontiersin.orgmdpi.comuniprot.orgplos.orgabcam.com. This specific preference of CerS1 for the C18:0 acyl chain results in the preferential synthesis of C18 dihydroceramide (N-stearoylsphinganine) from sphinganine and stearoyl-CoA uniprot.orgplos.org. Research findings, including in vitro overexpression studies and analysis of knockout models, support the significant role of CerS1 in generating C18-dihydroceramide and C18-ceramide species uniprot.orgplos.org.

The expression patterns of the six mammalian CerS isoforms vary significantly among different tissues nih.govbiorxiv.orgresearchgate.netguidetopharmacology.org. This tissue-specific distribution contributes to the distinct sphingolipid profiles observed in various organs and cell types nih.gov. For instance, CerS1 is particularly abundant in the brain and skeletal muscle metabolon.comnih.govresearchgate.net. CerS2 exhibits widespread expression and is found at high levels in the liver and kidney metabolon.comnih.govresearchgate.net. CerS3 is predominantly expressed in the testis and skin nih.govmdpi.com. CerS4 is highly expressed in the skin epidermis, heart, skeletal muscle, liver, and lung nih.govmdpi.com. CerS5 and CerS6 generally show lower expression levels across most tissues, with slightly higher expression in specific organs like skeletal muscle, testis, kidney (CerS5), and intestine and kidney (CerS6) nih.gov. This differential tissue expression of CerS isoforms underscores their specialized roles in regulating the synthesis of specific dihydroceramide and ceramide species within different physiological contexts nih.gov.

Here is a summary of CerS isoform specificities and tissue distribution:

| CerS Isoform | Preferred Acyl Chain Length | Major Tissue Expression |

| CerS1 | C18:0 | Brain, Skeletal Muscle metabolon.comnih.govresearchgate.net |

| CerS2 | C22-C26 | Liver, Kidney, Ubiquitous metabolon.comnih.govresearchgate.net |

| CerS3 | ≥C26, Broad | Testis, Skin nih.govmdpi.com |

| CerS4 | C18-C22 | Skin epidermis, Heart, Skeletal Muscle, Liver, Lung nih.govmdpi.com |

| CerS5 | C16:0 | Skeletal Muscle, Testis, Kidney (slightly higher) nih.gov |

| CerS6 | C16:0 | Intestine, Kidney (slightly higher) nih.gov |

CerS1 Preference for C18:0 Acyl Chain

Conversion of Dihydroceramide to Ceramide

The final step in the de novo synthesis pathway is the conversion of dihydroceramide to ceramide ebi.ac.ukbiorxiv.orguniprot.orgqmul.ac.uknih.gov. This reaction involves the introduction of a trans double bond at the 4,5 position of the sphingoid backbone of dihydroceramide researchgate.netnih.govresearchgate.netwikipedia.orgpatsnap.com. The enzyme responsible for this desaturation is dihydroceramide desaturase (DES), also known as fatty acid desaturase 1 (FADS1) or DEGS1 researchgate.netnih.govwikipedia.orgpatsnap.comnih.govportlandpress.com. DES requires oxygen and NAD(P)H as cofactors for its activity researchgate.netwikipedia.org. The conversion of dihydroceramide to ceramide is a crucial regulatory point in sphingolipid metabolism, influencing the balance between these two lipid pools, which have distinct biological activities researchgate.netresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| C18 Dihydroceramide | 5283573 |

| Ceramide (general) | 74945544 |

| C18 Ceramide | 13038 |

| Serine | 595 |

| Palmitoyl-CoA | 5795 |

| 3-Ketosphinganine | 439853 |

| Sphinganine | 93734 |

Enzyme Names and Corresponding Gene Names

| Enzyme Name | Gene Names |

| Serine Palmitoyltransferase | SPTLC1, SPTLC2, SPTLC3 |

| 3-Ketosphinganine Reductase | KDSR |

| (Dihydro)Ceramide Synthase | CERS1, CERS2, CERS3, CERS4, CERS5, CERS6 |

| Dihydroceramide Desaturase | DEGS1, DEGS2 |

Dihydroceramide Desaturase (DES) Enzymes (DES1 and DES2)

Dihydroceramides, including C18 dihydroceramide, are primarily metabolized by dihydroceramide desaturases (DES), which introduce a 4,5-trans double bond into the sphinganine backbone to form ceramide. physiology.orgnih.govmdpi.complos.orgnih.gov In mammals, two main isoforms of this enzyme exist: DES1 and DES2. physiology.orgnih.govresearchgate.netbiologists.comresearchgate.net

DES1 is the principal dihydroceramide desaturase in most mammalian tissues and is primarily responsible for converting dihydroceramide species into ceramides (B1148491). nih.govplos.orgnih.govresearchgate.netbiologists.comresearchgate.net It exhibits high dihydroceramide Δ4-desaturase activity and very low C-4 hydroxylase activity. researchgate.net Inhibition or ablation of DES1 leads to the accumulation of dihydroceramides and a decrease in ceramide levels. plos.orgnih.govnih.govpatsnap.com

DES2, while also possessing dihydroceramide Δ4-desaturase activity, is notably enriched in specific tissues such as the skin, intestine, and kidney. nih.govplos.orgresearchgate.netbiologists.comresearchgate.netaginganddisease.org A key distinction is that DES2 also functions as a C-4 hydroxylase, enabling the formation of phytoceramides from dihydroceramide precursors. researchgate.netbiologists.comresearchgate.netuniprot.orgportlandpress.comacs.org

DES1 as an Oxygen Sensor

Research suggests that DES enzymes, particularly DES1, can function as direct oxygen sensors. physiology.org The active site of dihydroceramide desaturases contains two iron atoms complexed with oxygen, which are involved in the desaturation reaction. physiology.org Under hypoxic conditions, the activity of DES1 can be inhibited, leading to an increase in dihydroceramide levels and a decrease in ceramide levels. physiology.orgmetabolon.comnih.gov This observation is more profound for certain dihydroceramide species, such as C16:0 dihydroceramide. physiology.org This oxygen-sensing capability of DES1 highlights a potential role for dihydroceramides in cellular responses to changes in oxygen availability. metabolon.com

Downstream Metabolism of C18 Dihydroceramide

C18 dihydroceramide, once synthesized, can undergo further metabolic transformations, primarily serving as a precursor for the formation of more complex dihydrosphingolipids. metabolon.comnih.govcaymanchem.com

Formation of Dihydrosphingomyelin (dhSM)

One significant downstream metabolite of dihydroceramide is dihydrosphingomyelin (dhSM). metabolon.comnih.govcaymanchem.com Dihydroceramide can be converted to dhSM through the action of sphingomyelin (B164518) synthase-like proteins, which transfer a phosphocholine (B91661) headgroup from phosphatidylcholine to dihydroceramide. nih.govmetabolon.comcaymanchem.com Accumulation of dihydroceramides, often due to DES1 inhibition, can lead to increased levels of dhSM. plos.orgnih.govmetabolon.com dhSM has been shown to have distinct properties compared to sphingomyelin, including the ability to rigidify cell membranes. metabolon.comcaymanchem.com

Formation of Dihydroglucosylceramide (dhGlcCER) and Dihydrogalactosylceramide (dhGalCER)

Dihydroceramide can also serve as a substrate for the synthesis of dihydroglucosylceramide (dhGlcCER) and dihydrogalactosylceramide (dhGalCER), which are dihydro-forms of neutral glycosphingolipids. metabolon.comnih.gov These reactions are catalyzed by glucosylceramide synthase and galactosylceramide synthase, respectively, which add a glucose or galactose moiety to the dihydroceramide backbone. nih.govresearchgate.netwikipathways.org Studies using fluorescent dihydroceramide analogs have demonstrated their conversion to dhGlcCER in various cell lines. nih.gov

Interplay with Salvage Pathway of Sphingolipid Metabolism

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| C18 Dihydroceramide | 5280680 |

| Dihydroceramide | 5280680 |

| Ceramide | 10632 |

| Sphinganine | 73185 |

| Sphingosine (B13886) | 5281073 |

| Dihydrosphingomyelin | 160549 |

| Dihydroglucosylceramide | 184045 |

| Dihydrogalactosylceramide | 24779103 |

| Serine | 595 |

| Palmitoyl-CoA | 5794 |

| 3-ketosphinganine | 140057 |

Data Table: Impact of DES1 Ablation on Sphingolipid Levels in Mouse Embryonic Fibroblasts

| Sphingolipid Species | Wild-Type Fibroblasts (Relative Levels) | DES1-/- Fibroblasts (Relative Levels) | Significance (P-value) |

| Dihydroceramide | Lower | Higher | <0.01, <0.003 plos.org |

| Ceramide | Higher | Lower | Not specified, but implied decrease plos.org |

| Sphingomyelin | Present | Mostly Dihydrosphingomyelin | <0.05 plos.org |

| Dihydrosphingomyelin | Lower | Higher | <0.05 plos.org |

| Sphingosine | Higher | Lower | <0.01, <0.05 plos.org |

| Dihydrosphingosine | Lower | Higher | <0.01, <0.05 plos.org |

Cellular Functions and Signaling Roles of C18 Dihydroceramide

Modulation of Cellular Processes

Dihydroceramide (B1258172) influences a range of cellular activities, including growth, stress responses, and cell death pathways nih.govphysiology.orgresearchgate.net.

Cell Cycle Regulation

Accumulation of dihydroceramide has been shown to impact cell cycle progression. Studies have reported that elevated levels of dhCer can lead to cell cycle arrest, specifically at the G0/G1 phase nih.govunimi.itphysiology.orgiiarjournals.org. This arrest can be a temporary response to stress, potentially allowing cells time to repair or adapt unimi.it. Inhibition of DES1, the enzyme that converts dihydroceramide to ceramide, results in dhCer accumulation and has been linked to cell cycle arrest in neuroblastoma cells nih.govunimi.itiiarjournals.org. This suggests that maintaining the balance between dihydroceramide and ceramide is important for proper cell cycle control iiarjournals.org.

Cell Proliferation

C18 dihydroceramide has been implicated in the regulation of cell proliferation. While ceramide is often associated with growth inhibition, dihydroceramide's role is also becoming clearer frontiersin.orgnih.govspandidos-publications.com. Increased levels of C18 dihydroceramide have been shown to inhibit cell growth in certain cancer cell lines, such as human head and neck squamous cell carcinoma (HNSCC) cells caymanchem.comnih.gov. This anti-proliferative effect suggests that modulating C18 dihydroceramide levels could be a potential therapeutic strategy in some cancers nih.govresearchgate.net.

Cell Death Pathways

Dihydroceramide plays a significant, and sometimes complex, role in the regulation of cell death pathways, including autophagy and apoptosis nih.govphysiology.orgresearchgate.netfrontiersin.orgnih.govpreprints.org. Its involvement can be pro-survival or pro-death depending on the cellular context and the specific stimulus physiology.org.

Dihydroceramide accumulation has been linked to the induction and regulation of autophagy nih.govphysiology.orgiiarjournals.orgfrontiersin.orgnih.govnih.govpreprints.orgnih.gov. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, which can promote cell survival under stress but can also lead to cell death (lethal autophagy) nih.gov. Studies indicate that C18-ceramide, which is closely related to C18 dihydroceramide and can be synthesized from it, can induce lethal autophagy, particularly mitophagy (autophagy of mitochondria) nih.govpreprints.orgnih.govmdpi.commdpi.comresearchgate.net. This process can involve the direct interaction of C18-ceramide with LC3B-II, a protein involved in autophagosome formation, targeting autophagosomes to mitochondria for degradation nih.govnih.govmdpi.commdpi.comresearchgate.net. While the direct role of C18 dihydroceramide in initiating this specific interaction is still an area of research, its position as a precursor and its own accumulation-induced stress responses suggest an indirect or direct involvement in modulating autophagic flux nih.govunimi.itphysiology.org. Elevated dihydroceramide levels have been observed to induce endoplasmic reticulum (ER) stress, which in turn can trigger autophagy nih.govunimi.itphysiology.org.

While ceramide is well-established as a pro-apoptotic signaling molecule, dihydroceramide also influences apoptosis, sometimes with opposing effects nih.goviiarjournals.orgfrontiersin.orgcaymanchem.comnih.govpreprints.orgasm.orgexp-oncology.com.ua. Dihydroceramide has been proposed to have a negative impact on apoptosis, potentially by inhibiting ceramide channel formation iiarjournals.org. However, other studies suggest that dihydroceramide accumulation can also contribute to apoptosis, particularly under specific stress conditions or in certain cell types nih.govphysiology.orgiiarjournals.org. For example, fenretinide, a chemopreventive agent that induces oxidative stress and inhibits DES1, leads to intracellular accumulation of dihydroceramide and apoptosis iiarjournals.org. The balance between dihydroceramide and ceramide levels appears crucial in determining the cell's apoptotic response iiarjournals.orgexp-oncology.com.ua. Reduced levels of C18-ceramide, derived from C18 dihydroceramide synthesis via CerS1, have been associated with resistance to apoptosis in some cancer cells nih.govmdpi.comiiarjournals.orgpreprints.org. Conversely, increasing C18-ceramide levels through CerS1 overexpression or exogenous administration can promote apoptosis nih.govresearchgate.netpreprints.orgnih.govmdpi.comiiarjournals.orgpreprints.orgaacrjournals.org. This highlights the intricate interplay between C18 dihydroceramide, C18-ceramide, and the apoptotic machinery.

Ceramide is known to form channels in cellular membranes, particularly the outer mitochondrial membrane, which can lead to the release of pro-apoptotic factors and contribute to cell death wikipedia.orgpreprints.orgmdpi.comnih.gov. Dihydroceramide, lacking the 4,5-trans double bond present in ceramide, has been shown to hinder or inhibit the formation of these ceramide channels iiarjournals.orgnih.govresearchgate.net. This inhibitory effect on ceramide channel formation is one proposed mechanism by which dihydroceramide might counteract the pro-apoptotic effects of ceramide iiarjournals.org. The structural difference between dihydroceramide and ceramide is key to this functional distinction nih.govresearchgate.net.

Table 1: Summary of C18 Dihydroceramide's Impact on Cellular Processes

| Cellular Process | Impact of C18 Dihydroceramide Accumulation/Levels | Key Findings |

| Cell Cycle Regulation | Induces cell cycle arrest (G0/G1 phase) | Linked to DES1 inhibition; temporary arrest observed in response to stress nih.govunimi.itphysiology.orgiiarjournals.org. |

| Cell Proliferation | Can inhibit cell growth | Observed in certain cancer cell lines; may be a potential therapeutic target nih.govcaymanchem.comnih.govresearchgate.net. |

| Autophagy Induction | Linked to induction and regulation of autophagy, including lethal mitophagy | Can be triggered by dhCer-induced ER stress; C18-ceramide (derived from dhCer) interacts with LC3B-II to target mitochondria nih.govunimi.itphysiology.orgnih.govnih.govpreprints.orgnih.govnih.govmdpi.commdpi.comresearchgate.net. |

| Apoptosis Modulation | Can inhibit ceramide channel formation, potentially counteracting pro-apoptotic effects; can also contribute to apoptosis under specific conditions | May have a negative impact on apoptosis by hindering ceramide channel formation; fenretinide-induced accumulation leads to apoptosis physiology.orgiiarjournals.orgnih.govresearchgate.net. |

| Ceramide Channel Formation | Inhibits or hinders the formation of ceramide channels in membranes | Structural difference from ceramide is key to this inhibitory effect iiarjournals.orgnih.govresearchgate.net. |

Apoptosis Modulation

Cellular Stress Responses

C18 dihydroceramide and other dihydroceramides are implicated in modulating cellular responses to various stressors, including ER stress, oxidative stress, and hypoxia. nih.govphysiology.org Changes in dihydroceramide levels can alter the lipid composition of organelle membranes, thereby triggering stress responses. physiology.org

Accumulation of dihydroceramides, including C18 dihydroceramide, has been shown to induce ER stress. nih.govphysiology.orgmdpi.com This induction is linked to the activation of the unfolded protein response (UPR), a cellular pathway aimed at restoring ER homeostasis. physiology.orgmdpi.com Studies have demonstrated that increased cellular dihydroceramides can lead to ER stress and UPR-mediated autophagy and cytotoxicity in cancer cells. csic.es For instance, treatment with the anticancer drug ABTL0812 increases long-chain dihydroceramides by impairing desaturase-1 activity, resulting in sustained ER stress and activation of the ATF4-CHOP-TRIB3 UPR pathway, which promotes cytotoxic autophagy. csic.es Exogenous administration of dihydroceramides can mimic these effects, inducing ER stress, UPR, and autophagy-mediated cancer cell death. csic.es In glioma cells, increased generation of C18-ceramide (which can be influenced by dihydroceramide metabolism) has been associated with the activation of ER stress. nih.govnih.govresearchgate.net

A mutual connection exists between oxidative stress and dihydroceramide levels. physiology.orgmdpi.com Oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to an increase in dihydroceramides, potentially due to reduced DEGS1 activity. physiology.orgmdpi.comnih.gov Conversely, dihydroceramide accumulation can also induce ROS accumulation, often in conjunction with ER stress, suggesting a bidirectional regulatory relationship. physiology.org Research indicates that dihydroceramide accumulation contributes to ROS generation by promoting the activation of the Rac1-NADPH oxidase complex, leading to increased ROS production, particularly in neuronal contexts. mdpi.comnih.gov Studies using hydrogen peroxide, menadione, or tert-butylhydroperoxide to induce oxidative stress have shown a significant increase in dihydroceramide levels across various cell lines, while total ceramide levels remained relatively unchanged. nih.gov This increase was attributed to the potent inhibition of dihydroceramide desaturase activity by oxidative stress. nih.gov

Dihydroceramides are also involved in the cellular response to hypoxia (low oxygen conditions). physiology.orgnih.gov Under hypoxic conditions, dihydroceramides accumulate in vitro and in vivo, negatively affecting cell proliferation. physiology.orgnih.gov This accumulation occurs in a hypoxia-inducible factor (HIF)-independent manner. physiology.orgnih.gov Reoxygenation reverses this phenomenon, with a parallel increase in ceramide species. physiology.org Manipulation of the enzymes DEGS1 and DEGS2 can replicate these observations. nih.gov The rapid and marked up-regulation of dihydroceramides in response to hypoxia suggests that the enzymatic desaturation of dihydroceramides by DEGS may function as an oxygen sensor across physiological hypoxic conditions. nih.gov

Oxidative Stress Response

Interaction with Specific Signaling Pathways

C18 dihydroceramide and related dihydroceramides interact with specific cellular signaling pathways, influencing processes such as cell survival, growth, and stress responses. unimi.itphysiology.orgnih.govresearchgate.net

The PI3K/Akt pathway is a key signaling cascade involved in cell growth, proliferation, and survival. frontiersin.org Sphingolipids, including ceramides (B1148491), are known to modulate this pathway. nih.govresearchgate.netmdpi.com Studies suggest that dihydroceramides can influence the PI3K/Akt pathway. physiology.orgnih.gov For example, in glioma cells, increased generation of C18-ceramide (related to dihydroceramide metabolism) has been shown to inhibit the PI3K/AKT signaling pathway. nih.govnih.gov Additionally, some research indicates that dihydroceramide accumulation, potentially through the induction of ER stress, can negatively regulate the PI3K/AKT pathway. nih.gov Conversely, cells deficient in DES1 have been reported to have increased activity of the Akt/mTOR pathway. physiology.org The precise mechanisms by which C18 dihydroceramide specifically modulates the PI3K/Akt pathway warrant further investigation, but existing data suggest a role in influencing this critical survival pathway.

Dihydroceramide accumulation has been shown to regulate the compartmentalization of Rac1, a small GTPase involved in various cellular processes, including the generation of reactive oxygen species through NADPH oxidase. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net In neuronal cells, deficiency in dihydroceramide desaturase (DEGS1), which leads to dihydroceramide accumulation, causes alterations in membrane microdomains and recruits active Rac1 to endolysosomes. nih.govbiorxiv.orgbiorxiv.org This mislocalization of active Rac1 to endolysosomes results in the activation of the Rac1-NADPH oxidase complex, leading to elevated cytosolic ROS levels and subsequent neurodegeneration. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net Studies in fly photoreceptors and human neuronal cells with disease-associated DEGS1 variants have demonstrated that dihydroceramide accumulation drives this process, and inhibition of the Rac1-NOX complex can ameliorate the oxidative stress and neuronal defects. nih.govbiorxiv.orgbiorxiv.org These findings highlight a specific mechanism by which dihydroceramide influences neuronal oxidative stress through the regulation of Rac1 compartmentalization.

Table 1: Summary of C18 Dihydroceramide's Role in Cellular Stress and Signaling

| Cellular Process | Effect of C18 Dihydroceramide / Dihydroceramide Accumulation | Associated Mechanism / Pathway | References |

| Cellular Stress Responses | |||

| Endoplasmic Reticulum (ER) Stress | Induction | Activation of UPR (ATF4-CHOP-TRIB3), Alteration of membrane lipid composition | nih.govphysiology.orgcsic.esresearchgate.net |

| Oxidative Stress | Induction of ROS accumulation | Activation of Rac1-NADPH oxidase complex, Inhibition of DEGS1 activity | physiology.orgmdpi.comnih.govnih.gov |

| Hypoxic Response | Accumulation | Inhibition of DEGS activity (HIF-independent) | physiology.orgnih.gov |

| Interaction with Signaling | |||

| PI3K/Akt Pathway | Modulation (often inhibitory) | Potential link to ER stress, Influence on cell survival | physiology.orgnih.govnih.govresearchgate.net |

| Rac1 Compartmentalization | Alters association of active Rac1 to membranes | Recruitment of active Rac1 to endolysosomes, Activation of Rac1-NADPH oxidase | nih.govbiorxiv.orgbiorxiv.orgresearchgate.net |

Impact on Mitochondrial Function

Ceramides, including C18-ceramide, can influence mitochondrial processes. jci.orgnih.gov Studies have shown that administering exogenous ceramide or dihydroceramide species to isolated rat mitochondria significantly decreased ADP-stimulated state 3 respiration. jci.orgcloudfront.net While C18:0 ceramide and C24:0 ceramide increased state 4 respiration, suggesting increased proton leak, C18:0 dihydroceramide did not show this effect. jci.orgcloudfront.net All ceramide and dihydroceramide species tested, with the exception of C18:0 dihydroceramide, decreased ADP/O ratios, indicating a potential reduction in the coupling between ATP synthesis and oxygen consumption. jci.orgcloudfront.net These findings suggest that while ceramide accumulation can negatively impact mitochondrial function, the effect may be species-specific, and C18:0 dihydroceramide might have a different impact compared to other ceramide and dihydroceramide species in this context. jci.org

Accumulation of dihydroceramide has been linked to autophagosome accumulation. lipidmaps.orgcaymanchem.com

Mitophagy Induction

C18-ceramide has been shown to induce lethal mitophagy, a selective process of mitochondrial clearance by autophagy. frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net This process is independent of Bak, Bax, or caspases. frontiersin.orgnih.govresearchgate.net C18-ceramide-induced mitophagy involves the direct binding of ceramide to lipidated LC3B (LC3B-II) on the mitochondrial membrane. frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net This interaction targets autophagosomes to mitochondria, facilitating their enclosure and subsequent degradation. frontiersin.orgmdpi.comnih.govtandfonline.com

The translocation of Ceramide Synthase 1 (CerS1), the enzyme that produces C18-ceramide, to the mitochondria is facilitated by the transporter protein p17/PERMIT. mdpi.comoup.com This translocation allows for the generation of C18-ceramide on the outer mitochondrial membrane, which then interacts with LC3B-II to induce mitophagy. mdpi.comtandfonline.comoup.com Mitochondrial fission, mediated by proteins like Drp1, is also involved in this process, occurring upstream of the ceramide-LC3B-II interaction. nih.govtandfonline.comresearchgate.net

Research indicates that C18-ceramide mediated lethal mitophagy can act as an anti-tumorigenic mechanism. mdpi.com In some contexts, such as acute myeloid leukemia, targeting signaling pathways to induce CerS1/C18-ceramide generation leads to lethal mitophagy. frontiersin.org This highlights the intricate interplay between sphingolipids, mitochondrial dynamics, and programmed cell death pathways. frontiersin.org

Table 2: Key Players in C18-Ceramide-Induced Mitophagy

| Molecule/Process | Role in Mitophagy Induction | Source |

| C18-Ceramide | Induces lethal mitophagy; directly binds LC3B-II on mitochondrial membrane. | frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net |

| Ceramide Synthase 1 (CerS1) | Synthesizes C18-ceramide; translocates to mitochondria via p17/PERMIT. | frontiersin.orgmdpi.comoup.com |

| p17/PERMIT | Transporter protein that facilitates CerS1 translocation to mitochondria. | mdpi.comoup.com |

| LC3B-II | Lipidated form of LC3B; directly interacts with C18-ceramide on mitochondrial membrane. | frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net |

| Drp1-mediated fission | Mitochondrial fission protein involved upstream of ceramide-LC3B-II interaction. | nih.govtandfonline.comresearchgate.net |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| C18 Dihydroceramide | 5283573 |

| C18 Ceramide | 5283573 |

| Sphinganine (B43673) | 73380 |

| LC3B | 653501 |

| Drp1 | 11179182 |

| PP1 | 158768 |

| PP2A | 5460533 |

C18 Dihydroceramide, a specific N-acylated sphingoid base lacking the characteristic 4,5-trans double bond found in ceramide, is increasingly recognized not merely as an intermediate in sphingolipid metabolism but as a bioactive molecule with distinct roles in cellular signaling and function. nih.govunimi.itlipidmaps.orgcaymanchem.com Recent research has shed light on its involvement in critical cellular processes, including the regulation of protein phosphatases and the intricate mechanisms governing mitochondrial health, particularly through mitophagy. nih.govjci.orgnih.gov

Beyond its role as a precursor in the de novo synthesis pathway of ceramides, C18 dihydroceramide participates in various cellular signaling cascades. nih.govlipidmaps.orgcaymanchem.com Its accumulation has been associated with significant cellular events such as cell cycle arrest and the induction of programmed cell death. unimi.it Furthermore, studies suggest that dihydroceramide can influence inflammatory responses by modulating anti-inflammatory pathways. nih.gov

Protein Phosphatase 1 (PP1) Activation

Investigations into the downstream targets of ceramide signaling have identified protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) as key enzymes activated by long-chain ceramides, including D-erythro-C18-ceramide. nih.govwikipedia.org This activation demonstrates stereospecificity, with the D-erythro isomer of C18-ceramide effectively stimulating PP1 and PP2A activity, while other stereoisomers may exert inhibitory effects. nih.gov

In vitro experiments utilizing solubilized D-erythro-C18-ceramide have revealed a dose-dependent activation of the catalytic subunits of PP1 (PP1gamma c and PP1alpha c) and PP2A (PP2Ac and the PP2A ABC trimer). nih.govresearchgate.net For PP1c, a half-maximal activation was observed at approximately 10 µM D-erythro-C18-ceramide, with maximal activation reaching between 190% and 240% of baseline activity at concentrations up to 15 µM. nih.govresearchgate.net The presence of phosphatidic acid can augment the stimulatory effect of D-erythro-C18-ceramide on PP1c and reduce the concentration required for half-maximal activation to 4.45 µM. nih.gov Similarly, high ionic strength conditions (150 mM KCl) can enhance the responsiveness of PP1 to D-erythro-C18-ceramide, leading to a lower EC50 (6.25 µM) and a substantial increase in activation, ranging from 10- to 17-fold. nih.gov

These findings underscore the capacity of C18-ceramide to activate PP1, a crucial enzyme involved in regulating diverse cellular functions through protein dephosphorylation. nih.govwikipedia.orgnih.gov This mechanism of activation is considered novel and highlights the significant role of sphingolipids in modulating the activity of protein phosphatases and their downstream effects. nih.gov

| Protein Phosphatase Subunit | Fold Activation (approx.) | EC50 (approx. µM) | Conditions | Source |

| PP1c | 1.9 - 2.4 | 8.75 - 11.5 | In presence of dodecane (B42187) | researchgate.net |

| PP1c | 10 - 17 | 6.25 | In presence of dodecane and 150 mM KCl | nih.gov |

| PP2Ac | 1.79 | 11.25 | In presence of dodecane | researchgate.net |

| PP2A (ABC trimer) | 5.8 | 10.6 | In presence of dodecane | researchgate.net |

| PP1c | 1.8 - 2.8 | 4.45 | In presence of dodecane and phosphatidic acid | nih.gov |

Impact on Mitochondrial Function

Ceramides, including the C18 species, have been shown to influence mitochondrial function. jci.orgnih.gov Studies involving isolated rat mitochondria demonstrated that the administration of exogenous ceramide or dihydroceramide species resulted in a significant decrease in ADP-stimulated state 3 respiration. jci.orgcloudfront.net While C18:0 ceramide and C24:0 ceramide were observed to increase state 4 respiration, indicative of increased proton leak, C18:0 dihydroceramide did not exhibit this effect. jci.orgcloudfront.net Across the ceramide and dihydroceramide species tested, a reduction in ADP/O ratios was observed, with the exception of C18:0 dihydroceramide, suggesting a potential impairment in the coupling efficiency between ATP synthesis and oxygen consumption. jci.orgcloudfront.net These observations imply that while ceramide accumulation can negatively affect mitochondrial function, the specific impact may vary depending on the ceramide species, and C18:0 dihydroceramide might exert a different influence compared to other related lipids in this context. jci.org

The accumulation of dihydroceramide has also been linked to the accumulation of autophagosomes within cells. lipidmaps.orgcaymanchem.com

Mitophagy Induction

C18-ceramide has been identified as an inducer of lethal mitophagy, a process involving the selective degradation of mitochondria through autophagy. frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net This form of cell death is notable for being independent of the pro-apoptotic proteins Bak and Bax, as well as caspases. frontiersin.orgnih.govresearchgate.net The mechanism of C18-ceramide-induced mitophagy involves a direct interaction between ceramide and the lipidated form of microtubule-associated protein 1 light chain 3 beta (LC3B-II) on the mitochondrial membrane. frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net This interaction serves to recruit autophagosomes to the mitochondria, thereby facilitating their engulfment and subsequent lysosomal degradation. frontiersin.orgmdpi.comnih.govtandfonline.com

The synthesis of C18-ceramide, primarily catalyzed by Ceramide Synthase 1 (CerS1), is coupled with the translocation of CerS1 to the mitochondria, a process mediated by the transporter protein p17/PERMIT. mdpi.comoup.com This targeted delivery of CerS1 allows for the production of C18-ceramide directly on the outer mitochondrial membrane, where it can then interact with LC3B-II to trigger mitophagy. mdpi.comtandfonline.comoup.com Mitochondrial fission, a dynamic process regulated by proteins such as Dynamin-related protein 1 (Drp1), precedes the ceramide-LC3B-II interaction and is also integral to the induction of mitophagy. nih.govtandfonline.comresearchgate.net

Research suggests that C18-ceramide-mediated lethal mitophagy can function as a mechanism for tumor suppression. mdpi.com In specific cancers, such as acute myeloid leukemia, stimulating the generation of CerS1/C18-ceramide has been shown to induce lethal mitophagy. frontiersin.org This highlights the complex interplay between sphingolipids, mitochondrial dynamics, and pathways regulating programmed cell death. frontiersin.org

| Molecule/Process | Role in Mitophagy Induction | Source |

| C18-Ceramide | Induces lethal mitophagy; directly binds LC3B-II on mitochondrial membrane. | frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net |

| Ceramide Synthase 1 (CerS1) | Synthesizes C18-ceramide; translocates to mitochondria via p17/PERMIT. | frontiersin.orgmdpi.comoup.com |

| p17/PERMIT | Transporter protein that facilitates CerS1 translocation to mitochondria. | mdpi.comoup.com |

| LC3B-II | Lipidated form of LC3B; directly interacts with C18-ceramide on mitochondrial membrane. | frontiersin.orgmdpi.comnih.govtandfonline.comresearchgate.net |

| Drp1-mediated fission | Mitochondrial fission protein involved upstream of ceramide-LC3B-II interaction. | nih.govtandfonline.comresearchgate.net |

C18 Dihydroceramide in Disease Pathogenesis and Progression

Metabolic Diseases

Dihydroceramides are particularly involved in obesity, adipogenesis, Type 2 Diabetes Mellitus (T2DM), and associated metabolic hepatic diseases. physiology.orgphysiology.orgnih.govmdpi.comresearchgate.net

Type 2 Diabetes Mellitus (T2DM)

Studies have shown elevated levels of dihydroceramides in individuals with T2DM, suggesting their involvement in the disease process. physiology.orgphysiology.orgnih.govmdpi.comresearchgate.net

Elevated Plasma Levels as Biomarker for Prediabetes and Onset

Elevated plasma levels of specific long-chain fatty-acid-containing dihydroceramides have been identified as potential early biomarkers for T2DM. nih.govilo.orgresearchgate.netcaymanchem.com Research in prospective cohorts has shown that these lipids are significantly elevated in the plasma of individuals who progress to diabetes up to 9 years before disease onset. nih.govilo.orgresearchgate.netcaymanchem.com This suggests that monitoring dihydroceramide (B1258172) levels could help identify metabolic deregulation in the pathogenesis of T2DM. nih.govilo.org

A study by Wigger et al. demonstrated that plasma DhCer (particularly DhCer 22:0) was the only lipid class that consistently increased up to 9 years before diabetes onset and remained elevated after onset. physiology.org Plasma levels of C18:0, C20:0, C22:0, 23:0, and 24:0 DhCers were observed to be increased in patients with type 2 diabetes compared to control individuals. physiology.org

Correlation with Insulin (B600854) Resistance and Glucose Intolerance

Dihydroceramides are negatively related to insulin sensitivity and positively related to glucose intolerance. nih.govresearchgate.netphysiology.org Studies have shown a significant inverse relationship between total serum dihydroceramides and insulin sensitivity. nih.govdiabetesjournals.org This correlation has also been observed for individual dihydroceramide species, including C18:0, C20:0, C22:0, C24:0, and C24:1. nih.gov

In vitro studies provide direct evidence that the administration of dihydroceramides can decrease insulin sensitivity in human myotubes. nih.govdiabetesjournals.org A mixture of dihydroceramides was shown to cause a significant decrease in insulin sensitivity. nih.gov Specifically, C18:0, C24:0, and C24:1 dihydroceramide species demonstrated similar potency in promoting insulin resistance in vitro. nih.gov

Plasma levels of C18:0, C20:0, and C22:0 ceramides (B1148491), as well as C24:1 DhCer, are elevated in obese female children and adolescents with T2D and correlate with insulin resistance, plasma triglycerides, and fasting plasma glucose. physiology.org

Role in Pancreatic β-cell Apoptosis

While ceramides are well-established mediators of lipotoxicity and have been implicated in pancreatic β-cell apoptosis, the direct role of dihydroceramides in this process is less clear. nih.govresearchgate.netmdpi.comunito.itnih.govresearchgate.nettandfonline.compnas.org Some studies have used C2-dihydroceramide as a negative control for C2-ceramide in pancreatic β-cells, finding that C2-dihydroceramide had no cytotoxic effect, in contrast to C2-ceramide. physiology.org However, glucolipotoxicity has been shown to induce β-cell apoptosis through the formation of ceramides with specific N-acyl chain lengths, such as C18Cer and its corresponding dihydroceramides. nih.govmdpi.com Accumulation of ceramides in pancreatic β-cells is suggested to play a major role in inflammatory and stress responses that induce diabetes. researchgate.netunito.it

Influence on Glucose Clearance

While some ceramide species, particularly very long-chain ceramides like C24Cer and C24:1Cer, have been suggested to contribute to elevated glucose clearance, the specific influence of C18 dihydroceramide on glucose clearance is not explicitly detailed in the provided search results. nih.gov

Obesity and Adipogenesis

Dihydroceramides are involved in obesity and adipogenesis. physiology.orgphysiology.orgnih.govmdpi.comresearchgate.net In obese human and rodent adipose tissue, while ceramide concentrations are increased, a decreased expression of DEGS1 (dihydroceramide desaturase 1), the enzyme that converts dihydroceramides to ceramides, has been observed, leading to an increased dihydroceramide/ceramide ratio. physiology.orgnih.govcore.ac.uknih.govdiabetesjournals.orgresearchgate.net

Interestingly, increased dihydroceramide concentration may limit adipose tissue expansion by inhibiting adipogenesis and promoting cell death. physiology.orgnih.govcore.ac.uknih.govdiabetesjournals.orgresearchgate.net A reduced capacity for adipose tissue growth can, in turn, contribute to ectopic fat deposition in other tissues. physiology.orgnih.govcore.ac.uknih.govdiabetesjournals.orgresearchgate.net These findings suggest DEGS1 as a potential target to restore adipose tissue function and prevent obesity-associated metabolic disturbances. physiology.orgnih.govnih.govdiabetesjournals.orgresearchgate.net

Plasma DhCers 18:0, 20:0, 22:0, and 24:1 are associated with waist circumference, a marker of central obesity. physiology.orgresearchgate.netmetabolon.com Both ceramides and dihydroceramides (DhCer 16:0, 22:0, 24:0, 24:1) increase in the plasma of nonhuman primates fed a Western diet and correlate with the severity of metabolic disorder. physiology.orgresearchgate.net

Here is a summary of key findings regarding C18 Dihydroceramide and metabolic diseases:

| Disease/Condition | Key Finding Related to C18 Dihydroceramide (or Dihydroceramides) | Reference(s) |

| Prediabetes/T2DM Onset | Elevated plasma levels are potential early biomarkers, preceding onset by up to 9 years. | nih.govilo.orgresearchgate.netcaymanchem.commdpi.com |

| Insulin Resistance | Negatively correlated with insulin sensitivity; C18:0 DhCer shows strong inverse relationship. | nih.govresearchgate.netphysiology.orgdiabetesjournals.orgmdpi.com |

| Glucose Intolerance | Positively correlated with glucose intolerance. | nih.govresearchgate.netphysiology.org |

| Pancreatic β-cell Apoptosis | Implicated in glucolipotoxicity-induced apoptosis, potentially via formation with C18Cer. | nih.govmdpi.com |

| Obesity | Increased levels in adipose tissue associated with decreased DEGS1 expression and impaired adipogenesis. | physiology.orgnih.govcore.ac.uknih.govdiabetesjournals.orgresearchgate.net |

| Central Obesity | Plasma levels associated with waist circumference. | physiology.orgresearchgate.netmetabolon.com |

Relationship with Lipid Accumulation and Waist Circumference

Studies have indicated a notable association between plasma levels of specific dihydroceramides, including C18:0 dihydroceramide, and waist circumference, a key indicator of central obesity. physiology.orgmdpi.comnih.gov This correlation suggests a role for C18 dihydroceramide in the context of lipid accumulation, particularly in the abdominal region. Research in Mexican American families, for instance, found that plasma dihydroceramide species, including C18:0, were associated with waist circumference. physiology.orgmdpi.com Furthermore, elevated levels of C18:0 dihydroceramide have been observed in the plasma of individuals with prediabetes, appearing up to 9 years before the clinical onset of type 2 diabetes. caymanchem.com This suggests that C18 dihydroceramide levels may serve as an early biomarker for metabolic dysfunction characterized by increased lipid accumulation.

Impairment of Adipocyte Differentiation and Function

Increased dihydroceramide content has been directly implicated in the impairment of adipocyte differentiation and function. physiology.orgnih.govresearchgate.net Studies have shown that a disrupted ratio of dihydroceramide to ceramide, often mediated by defective expression of dihydroceramide desaturase 1 (DEGS1), negatively impacts adipogenesis. physiology.orgnih.govresearchgate.net DEGS1 is the enzyme responsible for introducing a double bond into dihydroceramide to form ceramide, representing the final step in the de novo synthesis pathway. nih.govresearchgate.netresearchgate.net Loss-of-function experiments targeting DEGS1 in preadipocytes have demonstrated that increased dihydroceramide levels prevent adipocyte differentiation and reduce lipid accumulation in these cells. nih.govresearchgate.net This impairment is associated with increased oxidative stress, cellular death, and cell cycle arrest. nih.govresearchgate.net These findings highlight a specific role for elevated dihydroceramide, potentially including C18 dihydroceramide, in contributing to adipose tissue dysfunction, a critical factor in obesity-associated metabolic complications. nih.gov

Influence on Fatty Acid Oxidation (FAO)

Ceramides, including C18 ceramide which is synthesized from C18 dihydroceramide, have been linked to impaired fatty acid oxidation (FAO). researchgate.net Obesity is associated with a decrease in FAO, leading to intracellular lipid accumulation and increased susceptibility to cellular dysfunction. researchgate.net While C16:0 ceramide has been identified as a principal mediator of impaired FAO in obesity, studies have also examined the role of other ceramide species, including C18. researchgate.net Research suggests that ceramide accumulation can impair insulin-stimulated glucose transport in skeletal muscle following exposure to saturated fatty acids, a process potentially linked to altered FAO. researchgate.net Although the direct influence of C18 dihydroceramide specifically on FAO is an area of ongoing research, its role as a precursor to C18 ceramide, which has been implicated in FAO impairment, suggests a potential indirect involvement. caymanchem.comresearchgate.net

Cardiometabolic Diseases

Elevated levels of circulating ceramides, including C18:0 ceramide, have been strongly associated with an increased risk of major adverse cardiovascular events and are considered indicators of disease risk. caymanchem.commdpi.comahajournals.org While much of the research in cardiometabolic diseases has focused on ceramides, the precursor dihydroceramides are also gaining attention.

Association with Heart Failure

Increased plasma ceramide levels, including C18:0 ceramide, are associated with the severity of chronic heart failure (CHF). mdpi.comfrontiersin.org Elevated concentrations of certain ceramide species correlate with cardiac remodeling and dysfunction. mdpi.com Studies have shown that several long-chain and very-long-chain ceramides, including C18:0, are enriched in the serum of patients with heart failure. mdpi.com Furthermore, increased serum levels of C16:0 and C18:0 ceramides have been linked to death or heart failure admission in patients with heart failure with preserved ejection fraction (HFpEF). frontiersin.org While the direct association of C18 dihydroceramide with heart failure is still being elucidated, its role as a precursor to C18:0 ceramide suggests a potential link. caymanchem.com

Links to Atherosclerosis and Endothelial Dysfunction

Plasma ceramide levels are elevated in patients with early coronary atherosclerosis and endothelial dysfunction. ahajournals.org Specific ceramides, such as C16:0, C18:0, and C24:1, are positively correlated with increased risk for major adverse cardiac events and insulin resistance. ahajournals.org Ceramides are thought to contribute to endothelial dysfunction by promoting oxidative stress and inflammation. ahajournals.orgwikipedia.org They can decrease nitric oxide bioavailability and increase the production of reactive oxygen species. ahajournals.orgnih.gov While studies have primarily focused on ceramides in this context, the accumulation of arterial fatty deposits, which involves altered lipid metabolism, contributes to endothelial dysfunction and atherosclerosis. nih.gov Given that dihydroceramides are precursors to ceramides and their levels are altered in metabolic diseases, further research is needed to clarify the specific contribution of C18 dihydroceramide to atherosclerosis and endothelial dysfunction. caymanchem.comphysiology.org

Non-alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH)

NAFLD, now often referred to as Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), and its progressive form, Metabolic Dysfunction-Associated Steatohepatitis (MASH), are characterized by excess intrahepatic lipid accumulation. nih.govwhatismash.cawikipedia.org Altered sphingolipid metabolism, including changes in ceramide and dihydroceramide levels, is implicated in the pathogenesis of these conditions. nih.govresearchgate.netd-nb.info Elevated levels of ceramides, particularly C16 and C18 species, are suspected mediators of lipid-induced hepatic insulin resistance, a significant risk factor for NAFLD. wikipedia.orgd-nb.info Studies have shown a general increase in ceramides and dihydroceramides, including C18 dihydroceramide, in the plasma of nonhuman primates fed a Western diet, correlating with the severity of metabolic disorder. physiology.org Serum dihydroceramides, including C18:0, have been found to increase in patients with type 2 diabetes compared to controls. physiology.org While some studies suggest that elevated hepatic or plasma dihydroceramides may simply reflect increased ceramide synthesis flux, the association of plasma dihydroceramides, but not ceramides, with pathophysiological parameters like waist circumference or type 2 diabetes propensity suggests a specific role for dihydroceramides. physiology.org Increased C18 dihydroceramide lipid levels have been shown to lead to increased triacylglycerol storage and autophagosome accumulation in liver cells, as well as upregulation of fibrosis markers. caymanchem.com This indicates a direct involvement of C18 dihydroceramide in processes contributing to hepatic steatosis and potentially the progression to MASH. caymanchem.com

Summary of Research Findings Related to C18 Dihydroceramide in Disease

| Disease/Condition | Key Finding Related to C18 Dihydroceramide | Supporting Evidence |

| Lipid Accumulation & Waist Circumference | Plasma C18:0 dihydroceramide associated with waist circumference. physiology.orgmdpi.comnih.gov | Studies in Mexican American families and individuals with prediabetes. caymanchem.comphysiology.orgmdpi.com |

| Impairment of Adipocyte Differentiation and Function | Increased dihydroceramide content impairs adipocyte differentiation and function. physiology.orgnih.govresearchgate.net | Loss-of-function studies targeting DEGS1, leading to increased dihydroceramides. nih.govresearchgate.net |

| Fatty Acid Oxidation (FAO) | Potential indirect influence through its product, C18 ceramide, which is linked to impaired FAO. caymanchem.comresearchgate.net | Research on ceramide's role in inhibiting FAO and insulin-stimulated glucose transport. researchgate.netresearchgate.net |

| Heart Failure | Potential link through its product, C18:0 ceramide, which is associated with heart failure severity. mdpi.comfrontiersin.org | Studies showing elevated C18:0 ceramide in serum of heart failure patients. mdpi.comfrontiersin.org |

| Atherosclerosis and Endothelial Dysfunction | Potential involvement due to its role as a precursor to C18:0 ceramide, implicated in these conditions. caymanchem.comahajournals.org | Research linking ceramides to endothelial dysfunction and atherosclerosis. ahajournals.orgnih.gov |

| NAFLD and MASH | Increased C18 dihydroceramide lipid levels linked to increased hepatic lipid storage and fibrosis markers. caymanchem.com | Studies showing elevated dihydroceramides in metabolic disorders and their impact on liver cells. caymanchem.comphysiology.orgresearchgate.netd-nb.info |

Elevated Hepatic Levels

Studies in both animal models and human patients with NAFLD/MASLD have demonstrated elevated levels of dihydroceramides in the liver. researchgate.netmedrxiv.orgnih.govnih.gov Research indicates that increased hepatic levels of dihydroceramides are associated with increased triacylglycerol storage and autophagosome accumulation in liver cells. lipidmaps.orgcaymanchem.com Furthermore, increased levels of specific dihydroceramide species, including C16:0, C22:0, and C24:1 dihydroceramides, have been observed in the liver of subjects with steatohepatitis compared to those with simple steatosis or without MASLD. nih.gov

Correlation with Histological Severity

A significant correlation has been observed between increased dihydroceramide concentrations and the histological severity of NAFLD in both mouse models and human patients. researchgate.netmedrxiv.orgnih.gov Data from liver samples show that dihydroceramide levels are notably higher in individuals with more advanced stages of the disease, such as NASH with fibrosis, compared to those with less severe or no NAFLD. researchgate.netmedrxiv.org This suggests that dihydroceramide accumulation is not merely a consequence of lipid overload but may actively contribute to the progressive histological damage seen in these conditions. researchgate.netmedrxiv.org

Table 1: Hepatic Dihydroceramide Levels and Histological Severity in NAFLD/NASH

| Study | Subject Group | Histological Severity | Dihydroceramide Levels (nmol/mg) | p-value |

| researchgate.netmedrxiv.org | Mice | Non-NAFLD | 0.024 ± 0.003 | < 0.0001 |

| researchgate.netmedrxiv.org | Mice | NASH-fibrosis | 0.049 ± 0.005 | < 0.0001 |

| researchgate.netmedrxiv.org | Patients | Less Severe NAFLD | 0.105 ± 0.011 | 0.0221 |

| researchgate.netmedrxiv.org | Patients | More Severe NAFLD | 0.165 ± 0.021 | 0.0221 |

Note: Data is representative and compiled from cited sources. Specific NAFLD severity classifications may vary between studies.

Cancer

C18 Dihydroceramide and alterations in sphingolipid metabolism are increasingly implicated in the pathogenesis and progression of various cancers. mdpi.comnih.goviiarjournals.orgnih.govresearchgate.netnih.govfrontiersin.org While ceramide is generally considered pro-apoptotic, the role of dihydroceramide is more complex and can influence tumor progression, drug resistance, and cell survival. mdpi.comnih.gov

Role in Tumor Progression and Drug Resistance

Dysregulation of sphingolipid metabolism, including changes in dihydroceramide levels, has been linked to tumor progression and the development of drug resistance. mdpi.comnih.gov Emerging evidence suggests that dihydroceramide accumulation can induce endoplasmic reticulum (ER) stress and trigger autophagy, processes that can influence cancer cell fate and response to therapy. mdpi.comnih.gov In some contexts, dihydroceramide has been reported to modulate cancer cell survival and therapeutic response by affecting stress-related signaling pathways. mdpi.comnih.gov Certain chemotherapeutic agents, such as fenretinide, have been shown to elevate dihydroceramide levels, contributing to enhanced cytotoxicity in cancer cells. mdpi.comnih.gov

Impact on Cancer Cell Survival

Dihydroceramide can impact cancer cell survival through various mechanisms, including the modulation of apoptosis, autophagy, and ER stress. mdpi.comnih.gov While ceramide is often associated with inducing cell death, recent studies indicate that dihydroceramide also plays a role in these crucial cellular processes. mdpi.comnih.gov The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, and disruptions in this balance are commonly observed in various cancers. nih.gov

Specific Cancer Types and C18 Dihydroceramide Levels

The levels of C18 dihydroceramide and its related ceramide species can vary depending on the specific cancer type, and these levels can correlate with disease characteristics and prognosis.

Glioma and Neuroblastoma

In glioma, aggressive primary brain tumors, altered sphingolipid metabolism is a hallmark. nih.govfrontiersin.orgresearchgate.net Studies have shown that levels of C18-ceramide, which is synthesized from C18 dihydroceramide, are significantly lower in glioma patient samples compared to normal brain tissue. nih.govfrontiersin.orgresearchgate.netoncotarget.comnih.gov Specifically, C18-ceramide levels have been reported to be reduced by up to 70% in Glioblastoma (GBM), the most aggressive type of glioma, compared to non-tumor tissue. nih.govfrontiersin.org This reduction in C18-ceramide may contribute to a growth advantage for cancer cells. oncotarget.com Restoring C18-ceramide levels through exogenous administration or overexpression of ceramide synthase 1 (CerS1), the enzyme responsible for its synthesis, has been shown to induce cell death in glioma cell lines, involving ER stress and lethal autophagy, and can also sensitize these cells to chemotherapy. nih.govresearchgate.netoncotarget.com

In neuroblastoma cells, downregulation of CerS1 has been shown to result in ER stress and pro-apoptotic signaling. researchgate.net These findings suggest that CerS1 and its product C18-ceramide can exert anti-proliferative effects in both glioma and neuroblastoma cell lines and tissues. researchgate.net

Table 2: C18-Ceramide Levels in Glioma Tissue

| Study | Tissue Type | C18-Ceramide Level | Comparison to Control | p-value |

| researchgate.netoncotarget.com | Human Glioma Tumor | Lower | Compared to Control | < 0.001 |

| nih.govfrontiersin.org | GBM Tumor | Reduced by ~70% | Compared to Non-tumor | Not specified |

Note: C18-ceramide levels are closely related to C18 dihydroceramide as it is a direct precursor. The data presented here specifically refers to C18-ceramide levels in glioma.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Alterations in sphingolipid metabolism, including changes in ceramide levels, are implicated in the pathogenesis and progression of HNSCC. Studies have investigated the specific role of C18 dihydroceramide and its related ceramide, C18 ceramide, in this cancer type.

Reduced Levels in Tumors

Research indicates that levels of C18 ceramide are significantly decreased in HNSCC tumor tissues compared to normal tissues. nih.govresearchgate.netiiarjournals.orgfrontiersin.orgnih.gov This reduction is particularly noted in tumor tissues from male patients. nih.gov Conversely, other ceramide species, such as C16-, C24-, and C24:1-ceramide, have been found to be significantly elevated in the majority of HNSCC tumor tissues. nih.govnih.gov

A study measuring ceramide levels in tumor and normal tissues from 45 HNSCC patients using liquid chromatography/mass spectrometry (LC/MS) demonstrated this selective decrease in C18 ceramide. nih.govnih.gov The data suggested that defects in the generation or accumulation of C18 ceramide may play important clinical roles in HNSCC. nih.govnih.gov

Association with Lymphovascular Invasion and Nodal Metastasis

The following table summarizes the association between C18 ceramide levels and clinical parameters in HNSCC:

| Clinical Parameter | C18 Ceramide Levels in Tumors | Association |

| Lymphovascular Invasion | Significantly Lower | Higher incidence of invasion |

| Pathologic Nodal Metastasis | Significantly Lower | Higher incidence of metastasis |

| Overall Tumor Stage | Lower | Linked to higher overall stages |

Role in Chemotherapy-Induced Cell Death

The C18 ceramide pathway appears to play a role in chemotherapy-induced cell death in HNSCC. Overexpression of ceramide synthase 1 (CerS1), the enzyme that selectively generates C18 ceramide, has been shown to inhibit HNSCC cell growth and enhance chemotherapy-induced apoptosis in cell lines and xenografts. nih.govaacrjournals.org

Treatment with a combination of gemcitabine (B846) and doxorubicin, known inducers of ceramide generation, resulted in the elevation of CerS1 expression and a significant increase in endogenous C18 ceramide levels in HNSCC xenografts. aacrjournals.org This increase in C18 ceramide was concomitant with a significant suppression of tumor growth. aacrjournals.org Partial inhibition of human CerS1 expression using siRNA prevented a significant portion of cell death in response to this chemotherapy combination, suggesting a necessary role for the CerS1/C18 ceramide pathway in drug-induced cell death in HNSCC. aacrjournals.org

C18 ceramide has also been implicated in mediating lethal mitophagy in HNSCC cells, a process distinct from survival autophagy. mdpi.com

Lung Adenocarcinoma

While the role of C18 dihydroceramide specifically in lung adenocarcinoma is less extensively documented than C18 ceramide, related research provides some insights. C18 ceramide, generated by overexpressed CerS1 in A549 human lung adenocarcinoma cells, has been shown to repress the promoter activity of human telomerase reverse transcriptase (hTERT). researchgate.net Additionally, C18 ceramide has been shown to interact with inhibitor 2 of protein phosphatase 2A (I2PP2A), which indirectly activates PP2A and induces degradation of c-Myc in lung adenocarcinoma cell lines. researchgate.netmdpi.comnih.gov These findings suggest a potential tumor-suppressive role for C18 ceramide in lung adenocarcinoma, which may be linked to the activity of its precursor, C18 dihydroceramide.

Studies have also indicated that inhibiting dihydroceramide desaturase (DES), the enzyme that converts dihydroceramide to ceramide, can lead to dihydroceramide accumulation and affect cellular processes. In A549 lung adenocarcinoma cells, knockdown of CerS6, which is associated with a reduction in C18 dihydroceramide, rendered cells resistant to apoptosis after photodynamic therapy. researchgate.net This suggests that alterations in dihydroceramide metabolism can impact cell death pathways in lung adenocarcinoma.

Breast Cancer

The role of sphingolipids, including ceramides, in breast cancer pathogenesis is an active area of research. While some studies have focused on other ceramide species, there is evidence suggesting the involvement of C18 ceramide and potentially C18 dihydroceramide.

Elevated levels of various ceramide species, including C18:0 ceramide, have been observed in malignant breast cancer tissues compared to normal breast tissues. iiarjournals.orgoup.comnih.gov This increase can be linked to the upregulation of specific ceramide synthases. iiarjournals.org Interestingly, levels of C18:0 ceramide were found to be significantly higher in estrogen receptor (ER) positive malignant breast cancer tissues compared to ER-negative tissues. oup.com

While CerS1, which primarily generates C18 ceramide, is not highly expressed in breast tissue, other ceramide synthases like CerS4 and CerS6 can also contribute to C18 ceramide synthesis. mdpi.commdpi.com Overexpression of CerS6, which produces C14:0, C16:0, and C18:0 ceramides, has been reported to inhibit cell proliferation in breast cancer cells. mdpi.com

Increased levels of all dihydroceramide species, including C18 dihydroceramide, have been observed in breast cancer tissue compared to peri-tumor and normal tissue. nih.gov This suggests that the de novo sphingolipid synthesis pathway is activated in breast cancer. nih.gov

Neurodegenerative Diseases

Emerging evidence suggests that dihydroceramides, including C18 dihydroceramide, may play a role in neurodegenerative diseases. While traditionally considered inactive, studies are beginning to unravel their implications in these conditions. physiology.org

Alterations in sphingolipid metabolism are a common feature in several neurodegenerative diseases, such as Alzheimer's disease (AD) and Huntington's disease (HD). mdpi.comencyclopedia.pub Increased levels of dihydroceramide have been observed in the cerebrospinal fluid of AD patients. biorxiv.org Furthermore, high levels of plasma dihydroceramide have been suggested as a predictor of cognitive decline in AD patients in longitudinal studies. biorxiv.org

In mouse models of Huntington's disease, a downregulation of serine palmitoyltransferase (SPT) and ceramide synthase (CerS) has been described, leading to a decrease in dihydrosphingosine, dihydrosphingosine-1-phosphate, and C18 dihydroceramide. encyclopedia.pub This suggests that altered dihydroceramide metabolism may be involved in the pathology of HD.

Inhibition of dihydroceramide desaturase 1 (DES1) in neurons, resulting in dihydroceramide accumulation, has been linked to reduced ribosomal protein S6 kinase (S6K) activity and elevated autophagy. physiology.org This process subsequently led to a reduction of amyloid-beta secretion and/or production, providing a potential link between dihydroceramide and Alzheimer's disease. physiology.org Deficiency in DES1, causing dihydroceramide accumulation, has also been shown to result in Rac1 translocation and NOX-dependent neurodegeneration in Drosophila, with human homologs showing functional conservation. biorxiv.org

These findings indicate that dihydroceramides, including the C18 species, are not merely inert intermediates but are actively involved in cellular processes relevant to neurodegenerative diseases. physiology.org

Association with Leukodystrophy and Systemic Neuropathy

Variants in DEGS1 are associated with a form of hypomyelinating leukodystrophy researchgate.netupenn.edu. This condition is characterized by neurological regression, truncal hypotonia, appendicular spasticity, dystonia, optic disc pallor, peripheral neuropathy, and neurogenic bladder upenn.edu. Deficiency in ACER3, another enzyme involved in ceramide metabolism, has also been reported in siblings with leukodystrophy, associated with the accumulation of C18:1- and C20:1-ceramides and dihydroceramides in plasma upenn.edu. Loss of DEGS1 activity leads to the accumulation of dihydroceramide and other dihydrosphingolipid species researchgate.net. Studies have shown that DEGS1 deficiency causes dihydroceramide accumulation, resulting in the mislocalization of Rac1 and subsequent NADPH oxidase (NOX)-dependent neurodegeneration researchgate.netbiorxiv.org. This suggests a mechanism by which dihydroceramide accumulation contributes to the neurological defects observed in DEGS1-associated leukodystrophy and neuropathy researchgate.netbiorxiv.org.

Role in Brain Development and Purkinje Cell Function

Sphingolipids are highly enriched in the nervous system and are pivotal for proper brain development and function royalsocietypublishing.org. CERS1, a ceramide synthase that primarily utilizes C18 CoAs, is highly expressed in the brain and plays a critical role in cerebellar development and Purkinje cell function royalsocietypublishing.orguniprot.org. Inhibition or loss of CERS1 function in Purkinje cells leads to the accumulation of ceramide precursors, such as sphinganine (B43673) and sphingosine (B13886), and results in the shortening of dendritic arbors and degeneration of Purkinje cells royalsocietypublishing.org. While C18 dihydroceramide is a precursor to C18 ceramide, and DEGS1 activity is crucial for converting dihydroceramides to ceramides, the direct role of C18 dihydroceramide itself in brain development and Purkinje cell function, independent of its conversion to C18 ceramide, is an area of ongoing research. However, the accumulation of dihydroceramides due to DEGS1 deficiency is clearly implicated in neuronal dysfunction and degeneration researchgate.net. Dyshomeostasis of ceramides and sphingosine-1-phosphate (S1P) has also been implicated in aging-associated neurodegenerative disorders, with enzymes like ACER3 playing a role in maintaining the balance of these lipids in the brain and protecting Purkinje cells plos.org.

Atopic Dermatitis

Atopic dermatitis (AD) is a common inflammatory skin condition. Altered sphingolipid metabolism has been observed in the skin of patients with AD.

Elevated Levels in Lesional Skin

C18 dihydroceramide is reported to be elevated in the skin of patients with lesional atopic dermatitis caymanchem.combiomol.comcaymanchem.com. While some studies indicate decreased sebum concentrations of C18 ceramide and C18 dihydroceramide in subjects with AD, other research highlights elevated levels of C18 dihydroceramide in lesional skin caymanchem.combiomol.comcaymanchem.comnih.gov. This suggests that the role and levels of C18 dihydroceramide may differ depending on the specific skin compartment (sebum vs. lesional skin) and the stage or severity of AD.

Table 1: C18 Dihydroceramide Levels in Atopic Dermatitis

| Location | Condition | C18 Dihydroceramide Level | Source |

| Lesional Skin | Atopic Dermatitis | Elevated | caymanchem.combiomol.comcaymanchem.com |

| Sebum | Atopic Dermatitis | Decreased | nih.gov |

Infectious Diseases

Sphingolipids are important signaling mediators that play a critical role in cellular responses to infection, including regulating inflammatory responses mdpi.com. Perturbations in sphingolipid metabolism can significantly impact the course of bacterial and viral infections mdpi.com.

Modulation of Viral and Bacterial Infection Processes

Sphingolipids can influence various stages of viral and bacterial infections, including entry into host cells, replication, and release of new virions mdpi.comnih.gov. Ceramide, a molecule structurally similar to dihydroceramide, has been shown to serve as a receptor for viral entry and aid in forming sites for viral replication mdpi.com. While the direct role of C18 dihydroceramide in modulating specific viral or bacterial infection processes is less extensively documented than that of ceramides, its position as a precursor in sphingolipid synthesis suggests it could indirectly influence these processes by affecting the availability of downstream sphingolipid metabolites. Altered sphingolipid metabolism in the lungs, for instance, can lead to inflammatory responses during bacterial and viral infections mdpi.com.

Impact on HIV-1 Infection

Sphingolipids have been implicated in the life cycle of HIV-1. Some viruses, including HIV, are dependent on host cell membrane sphingolipids for entry mdpi.com. The binding of host membrane sphingolipids to the HIV gp120 protein can facilitate fusion between the host cell and the virus, a crucial step in HIV infection mdpi.com. While the specific impact of C18 dihydroceramide on HIV-1 infection is not explicitly detailed in the provided search results, the broader involvement of sphingolipids in HIV entry and the potential for altered sphingolipid metabolism to affect viral processes suggest a possible, albeit not yet fully elucidated, role for dihydroceramides. Exogenous ceramide or sphingomyelinase treatment has been shown to activate HIV expression nih.gov.

Table 2: Sphingolipid Involvement in Viral Processes

| Sphingolipid Class | Viral Process Influence | Examples (if specified) | Source |

| Sphingolipids | Influence viral and bacterial infection processes | mdpi.com | |

| Ceramide | Receptor for viral entry, aids viral replication sites | mdpi.com | |

| Sphingolipids | Involved in HIV entry | HIV | mdpi.com |

| Ceramide | Activates HIV expression (exogenous/sphingomyelinase) | HIV | nih.gov |

Analytical Methodologies for C18 Dihydroceramide Quantification and Characterization

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry provides high sensitivity and specificity for the detection and identification of lipid species, including C18 dihydroceramide (B1258172). Various ionization techniques can be coupled with MS for the analysis of lipids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)